molecular formula C10H17N3O2 B2814948 methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate CAS No. 1140908-38-8

methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate

Cat. No. B2814948
CAS RN: 1140908-38-8
M. Wt: 211.265
InChI Key: CBWXKOLEFMMVCD-UHFFFAOYSA-N
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Description

“Methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .


Synthesis Analysis

To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .


Molecular Structure Analysis

The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .


Chemical Reactions Analysis

The pyrazole structure enables multidirectional transformations . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . This suggests that the chemical reactions of these compounds can be influenced by the nature of the substituent on the phenyl group.

Scientific Research Applications

Corrosion Inhibition

  • Inhibition of C38 Steel Corrosion : A study by Missoum et al. (2013) synthesized derivatives of methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate and found them to be very effective in inhibiting the corrosion of C38 steel in hydrochloric acid solutions.
  • Pyrazole Derivatives as Corrosion Inhibitors : Herrag et al. (2007) evaluated similar compounds as inhibitors for steel corrosion in hydrochloric acid, demonstrating significant reduction in corrosion rates [Herrag et al. (2007)].

Catalysis and Chemical Synthesis

  • Synthesis of Dabigatran Etexilate : Huansheng (2013) reported the synthesis of Dabigatran Etexilate using a compound similar to this compound, highlighting its role in medicinal chemistry [Cheng Huansheng (2013)].
  • Synthesis of Pyrazole-Based Ligands : A study by Boussalah et al. (2009) synthesized and examined the catalytic properties of pyrazole-based ligands, including a derivative of this compound, in the catalytic oxidation of catechol [Boussalah et al. (2009)].

Biological Activities

  • Antimicrobial and Anticancer Agents : The synthesis of pyrazole derivatives from compounds similar to this compound showed promising results as antimicrobial and anticancer agents, as reported by Hafez et al. (2016) [Hafez et al. (2016)].
  • Antitumor Activities : Kodadi et al. (2007) explored the cytotoxic properties of two new tripodal compounds derived from a similar chemical structure, demonstrating significant cytotoxic activity against tumor cell lines [Kodadi et al. (2007)].

Crystal Structure and Chemical Properties

  • Crystal Structure Analysis : Various studies have been conducted to analyze the crystal structure of compounds related to this compound, revealing insights into their molecular geometry and potential applications in material science and pharmacology [李明 et al. (2005), L. Minga (2005)].

properties

IUPAC Name

methyl 3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-9-4-7-13(12-9)8-6-11-5-3-10(14)15-2/h4,7,11H,3,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWXKOLEFMMVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCNCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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